



Application Notes and Protocols for (1S,2S)-ML-SI3 in Cell Culture

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Compound of Interest		
Compound Name:	(1S,2S)-ML-SI3	
Cat. No.:	B7646692	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the chemical compound ML-SI3. It is a valuable pharmacological tool for investigating the function of Transient Receptor Potential Mucolipin (TRPML) channels.[1] TRPML channels, primarily located on the membranes of lysosomes and endosomes, are crucial for regulating lysosomal calcium (Ca²⁺) release, which in turn governs fundamental cellular processes such as autophagy, lysosomal trafficking, and exocytosis.[2][3][4]

(1S,2S)-ML-SI3 exhibits a unique, isoform-specific activity profile: it acts as a potent inhibitor of the TRPML1 channel while simultaneously functioning as an activator of TRPML2 and TRPML3 channels.[1] This dual activity allows for the specific dissection of the roles of different TRPML channel isoforms in cellular signaling.

Mechanism of Action

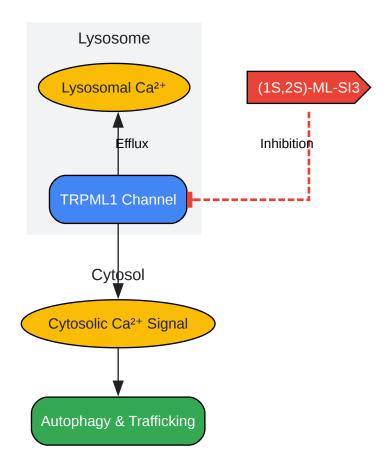
(1S,2S)-ML-SI3 modulates the activity of TRPML channels by direct interaction. Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[3] [4] This is the same binding site utilized by the synthetic TRPML1 agonist, ML-SA1. By occupying this pocket, (1S,2S)-ML-SI3 acts as a competitive antagonist for ML-SA1-induced channel activation, effectively blocking Ca²⁺ efflux from the lysosome.[3] Its inhibitory action on



TRPML1 can disrupt downstream processes like autophagy.[3][4] Conversely, it activates TRPML2 and TRPML3 through a distinct mechanism that has yet to be fully elucidated.

Signaling Pathways and Logical Relationships

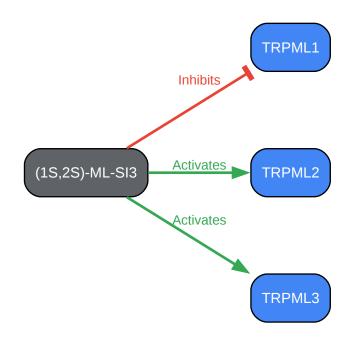
The diagrams below illustrate the signaling pathway of TRPML1 and the specific modulatory effects of (1S,2S)-ML-SI3.



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Caption: (1S,2S)-ML-SI3 inhibits TRPML1-mediated lysosomal Ca²⁺ efflux.





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Caption: Isoform-specific activity of (1S,2S)-ML-SI3 on TRPML channels.

Quantitative Data

The following table summarizes the potency of **(1S,2S)-ML-SI3** and related stereoisomers on the three human TRPML channel isoforms. This data is critical for designing experiments with appropriate concentrations to achieve desired effects.

Compound	Target	Activity	Potency (μM)
(1S,2S)-ML-SI3	TRPML1	Inhibition (IC50)	5.9[1]
TRPML2	Activation (EC50)	2.7[1]	
TRPML3	Activation (EC50)	10.8[1]	-
(1R,2R)-ML-SI3	TRPML1	Inhibition (IC50)	1.6[5]
TRPML2	Inhibition (IC50)	2.3[5]	
TRPML3	Inhibition (IC50)	12.5[5]	_
ML-SI3 (cis/trans mix)	TRPML1	Inhibition (IC50)	4.7[6][7]
TRPML2	Inhibition (IC50)	1.7[6][7]	



IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

The following protocols provide a general framework for using **(1S,2S)-ML-SI3** in cell culture. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.

Stock Solution (10 mM):

- (1S,2S)-ML-SI3 has a molecular weight of 429.58 g/mol.
- To prepare a 10 mM stock solution, dissolve 4.30 mg of (1S,2S)-ML-SI3 powder in 1 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
- Vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][6]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability.[7]

Working Solution:

- On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
- Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-20 μM).
- Vortex or mix the working solution immediately before adding it to the cells to ensure homogeneity.
- Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
- Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or a cell line relevant to the research question) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with



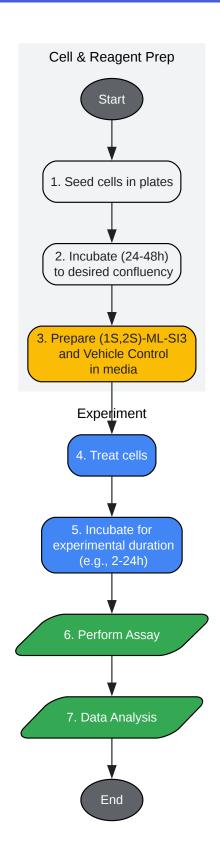




coverslips for imaging). Allow cells to adhere and grow to the desired confluency (typically 60-80%).

- Preparation: Prepare the working solution of (1S,2S)-ML-SI3 and a vehicle (DMSO) control
 in culture medium as described above.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the (1S,2S)-ML-SI3 working solution or the vehicle control.
- Incubation: Incubate the cells for the desired duration. Incubation times can range from minutes for acute signaling events (e.g., calcium imaging) to several hours (e.g., 2-24 hours) for studying processes like autophagy.[6][8]
- Analysis: Following incubation, proceed with the desired downstream analysis, such as calcium imaging, western blotting for autophagy markers, or cell viability assays.





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Caption: General experimental workflow for cell culture studies with (15,2S)-ML-SI3.

Methodological & Application





This protocol assesses the ability of **(1S,2S)-ML-SI3** to inhibit Ca²⁺ release induced by a TRPML1 agonist (e.g., ML-SA1).

- Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
- Dye Loading: Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating cells with the dye for 30-60 minutes.[9]
- Pre-treatment: Wash the cells and replace the medium with a suitable imaging buffer. Treat one group of cells with **(1S,2S)-ML-SI3** (e.g., 10 μM) and another with a vehicle control for 15-30 minutes.
- Imaging: Mount the dish on a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.
- Stimulation: Begin recording baseline fluorescence. After a stable baseline is established, add a TRPML1 agonist like ML-SA1 (e.g., 10-20 μM) to the dish to stimulate TRPML1mediated Ca²⁺ release.[2][6][9]
- Analysis: Measure the change in intracellular Ca²⁺ concentration or fluorescence intensity. A successful inhibition will show a significantly blunted Ca²⁺ signal in the cells pre-treated with (1S,2S)-ML-SI3 compared to the vehicle control.[6][10]

This protocol uses western blotting to determine the effect of TRPML1 inhibition on autophagic flux.

- Cell Treatment: Seed cells in 6-well plates and treat with (1S,2S)-ML-SI3 (e.g., 10-20 μM) or vehicle for a specified time (e.g., 4-24 hours).[6][11] A positive control for autophagy induction (e.g., starvation) or inhibition (e.g., Bafilomycin A1) should be included.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.



- Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1. Also probe for a loading control (e.g., GAPDH or β-Actin).
- Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities.
 Inhibition of autophagy by (1S,2S)-ML-SI3 may lead to an accumulation of p62 and a change in the LC3-II/LC3-I ratio, indicating a blockage in the autophagic flux.[8][11]

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